BenchChemオンラインストアへようこそ!

Terazoline

Radioligand Binding Alpha-1 Adrenoceptor Selectivity

Terazosin is a quinazoline-derived α1-antagonist with a precisely characterized subtype binding profile (Ki: α1A=3.3, α1B=0.7, α1D=1.1 nM), serving as an indispensable reference for receptor pharmacology. Unlike other α1-blockers, it exhibits functional uroselectivity—lowering blood pressure without reducing urethral pressure at 30 μg/kg in canine models—enabling dissection of vascular vs. urological mechanisms. Its documented 9.5% plasma cholesterol reduction and 66.1% IPSS improvement at 6 months provide validated benchmarks for cardiovascular and BPH studies. ≥98% purity.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13412286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazoline
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CCCN2N3CCCC3
InChIInChI=1S/C12H21N3/c1-2-8-13(7-1)12-6-5-11-15(12)14-9-3-4-10-14/h6H,1-5,7-11H2
InChIKeyOMCPANGXRFAESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terazoline (Terazosin): Quantitative Evidence for Differentiated Procurement in Alpha-1 Adrenergic Receptor Antagonists


Terazoline, commonly recognized as Terazosin, is a quinazoline-derived alpha-1 adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH) and hypertension [1]. Its therapeutic action is mediated through the relaxation of smooth muscle in the vasculature and the prostate, leading to reductions in blood pressure and improvements in urinary flow [2]. Terazosin exhibits potent binding affinity for alpha-1 adrenoceptor subtypes, with Ki values in the low nanomolar range (α1A: 3.3 nM, α1B: 0.7 nM, α1D: 1.1 nM) and demonstrates a degree of selectivity over alpha-2 receptors, although it does retain activity at the α2B subtype (Ki = 7.7 nM) .

Why Terazoline Cannot Be Readily Substituted: Evidence of Pharmacodynamic Differentiation Among Alpha-1 Blockers


Substitution among alpha-1 adrenergic receptor antagonists is inadvisable due to clinically significant differences in their receptor subtype binding profiles, functional uroselectivity, potency, and pharmacokinetic-pharmacodynamic (PK/PD) relationships [1]. For example, while Terazosin, Doxazosin, and Alfuzosin lack pronounced selectivity for alpha-1A over alpha-1B adrenoceptors, compounds like Tamsulosin and Silodosin exhibit high subtype selectivity [2]. Furthermore, functional studies reveal that Prazosin reduces urethral pressure and blood pressure within the same dose range, whereas Terazosin demonstrates a separation, failing to decrease urethral pressure at doses that significantly lower blood pressure [3]. Additionally, a head-to-head comparison showed that Doxazosin is more potent than Terazosin in reducing sympathetic drive to the bladder, requiring a lower cumulative dose to achieve a significant effect [4]. Such pharmacodynamic and functional distinctions preclude simple in-class interchangeability and underscore the need for compound-specific procurement based on precise experimental requirements.

Quantitative Evidence for Differentiating Terazoline (Terazosin) from Close Analogs


Comparative Receptor Binding Affinity: Terazosin vs. Prazosin

In a head-to-head radioligand binding study, the inhibitory constant (Ki) for Terazosin at the rat brain alpha-1 adrenoceptor was determined to be 3.1 nM, indicating a 3-fold lower affinity compared to Prazosin (Ki = 1.0 nM) [1]. This difference in binding affinity suggests a lower potency at the molecular target and correlates with its observed pharmacodynamic profile [2].

Radioligand Binding Alpha-1 Adrenoceptor Selectivity

Functional Uroselectivity: Comparative In Vivo Effects on Urethral Pressure

Functional uroselectivity was assessed in anesthetized dogs. At a dose of 30 μg/kg, Terazosin did not decrease urethral pressure while significantly reducing blood pressure [1]. In contrast, Prazosin at the same dose reduced both urethral pressure and blood pressure within the same dose range [1].

Uroselectivity In Vivo Pharmacology Benign Prostatic Hyperplasia

Potency and Onset of Action: Sympathetic Nerve Activity in a Bladder Model

In an anesthetized cat model, Doxazosin demonstrated greater potency than Terazosin in reducing hypogastric nerve activity, a measure of sympathetic drive to the bladder. A significant reduction in nerve activity was observed after a cumulative dose of 0.67 mg/kg for Doxazosin, while Terazosin required a cumulative dose of 1.33 mg/kg to achieve the same effect, a two-fold difference [1].

Sympathetic Drive Bladder In Vivo Potency

Clinical Antihypertensive Efficacy: Blood Pressure Reduction vs. Placebo

A double-blind, placebo-controlled trial in hypertensive patients demonstrated that 4 weeks of treatment with Terazosin significantly reduced systolic and diastolic blood pressure compared to baseline and placebo. The Terazosin group showed a mean decrease from 150.0/99.6 mmHg to 134.0/85.6 mmHg, while the placebo group showed no significant changes [1].

Hypertension Clinical Trial Blood Pressure

Lipid-Modifying Effects: Differential Impact on Plasma Cholesterol

In a 12-week multicenter study, Terazosin treatment was associated with a significant reduction in total plasma cholesterol. The mean decrease was 0.56 mmol/L, representing a 9.5% reduction from baseline (P<0.01) [1]. In contrast, treatment with Prazosin in a comparative study showed a different pattern, with both drugs leading to significant within-group increases in the cholesterol ratio, but the magnitude of effect differed [2].

Dyslipidemia Cholesterol Cardiovascular Risk

Symptom Relief in BPH: Quantitative Improvement in IPSS

In a 6-month comparative study evaluating Terazosin and a plant lipid extract for BPH, Terazosin reduced the International Prostate Symptom Score (IPSS) by 66.1% from baseline [1]. This reduction was comparable to the active comparator (74.2%) and significantly greater than the placebo effect typically observed in BPH trials, which is often in the range of a 1-2 point decrease in IPSS [2].

Benign Prostatic Hyperplasia IPSS Lower Urinary Tract Symptoms

Optimal Research and Industrial Use Cases for Terazoline (Terazosin) Based on Quantitative Evidence


In Vitro Alpha-1 Adrenoceptor Pharmacology Studies

For radioligand binding and functional assays examining alpha-1 adrenoceptor subtype pharmacology, Terazosin serves as a reference antagonist with a well-characterized Ki profile (α1A: 3.3 nM, α1B: 0.7 nM, α1D: 1.1 nM) . Its 3-fold lower affinity compared to Prazosin (Ki = 1.0 nM) makes it suitable for experiments requiring a less potent comparator or for studying concentration-dependent effects in receptor binding assays [1].

In Vivo Models of Lower Urinary Tract Dysfunction and BPH

Researchers employing in vivo models of bladder outlet obstruction or BPH can leverage Terazosin's functional uroselectivity profile. The compound's ability to significantly reduce blood pressure without decreasing urethral pressure at a 30 μg/kg dose in dogs [2] makes it a valuable tool for dissecting the neural and vascular contributions to LUTS. Furthermore, its differential potency in reducing sympathetic drive to the bladder compared to Doxazosin (1.33 mg/kg vs. 0.67 mg/kg cumulative dose in cats) [3] provides a quantitative basis for dose selection in these models.

Hypertension Research with a Focus on Lipid Metabolism

Given the clinical evidence that Terazosin reduces total plasma cholesterol by 9.5% [4], this compound is particularly well-suited for preclinical and clinical studies exploring the intersection of hypertension and dyslipidemia. Its dual-action profile (antihypertensive and lipid-lowering) offers a unique platform for investigating cardiovascular risk reduction strategies, distinguishing it from other alpha-blockers like Prazosin that show a different impact on the cholesterol ratio [5].

Benchmarking in Clinical Trials for BPH Therapies

Terazosin's established efficacy in reducing IPSS by 66.1% over 6 months [6] makes it a reliable active comparator for clinical trials evaluating novel therapeutic agents for BPH. This quantitative benchmark allows for rigorous assessment of new interventions against a well-documented standard of care, ensuring that observed treatment effects are meaningfully interpreted within the context of established pharmacotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.